

The Diverse Biological Activities of 2-Aminothiazole Carboxamide Derivatives: A Technical Guide

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Compound of Interest

Compound Name: 2-amino-N,N,4-trimethyl-1,3-thiazole-5-carboxamide

Cat. No.: B185977

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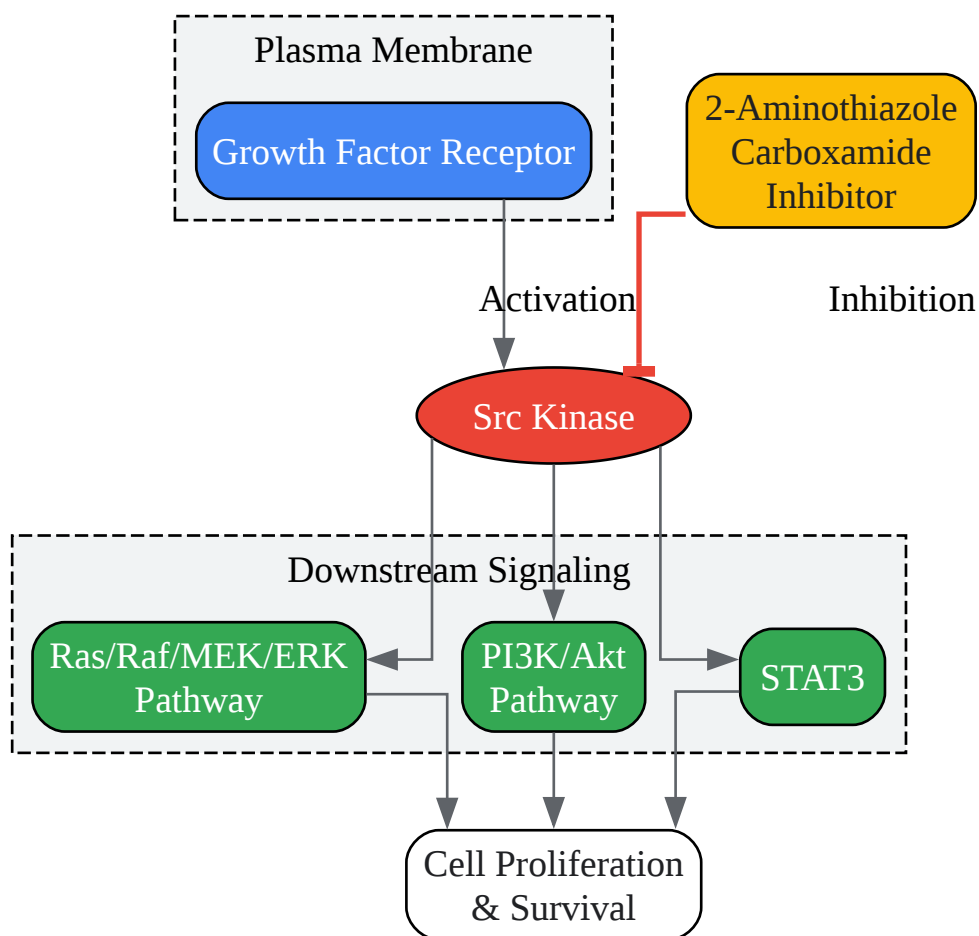
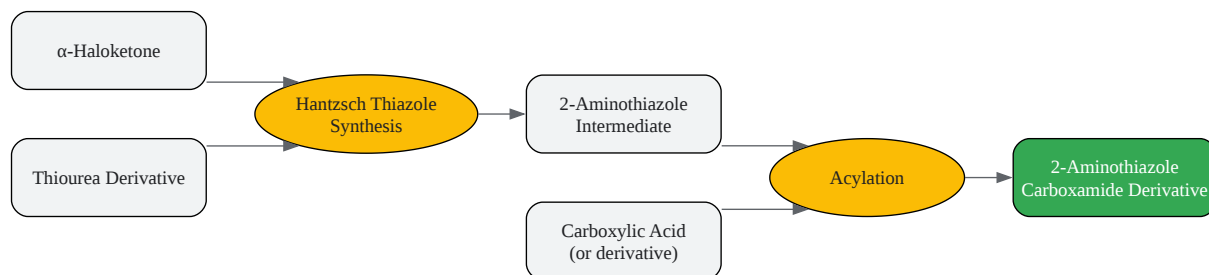
For Researchers, Scientists, and Drug Development Professionals

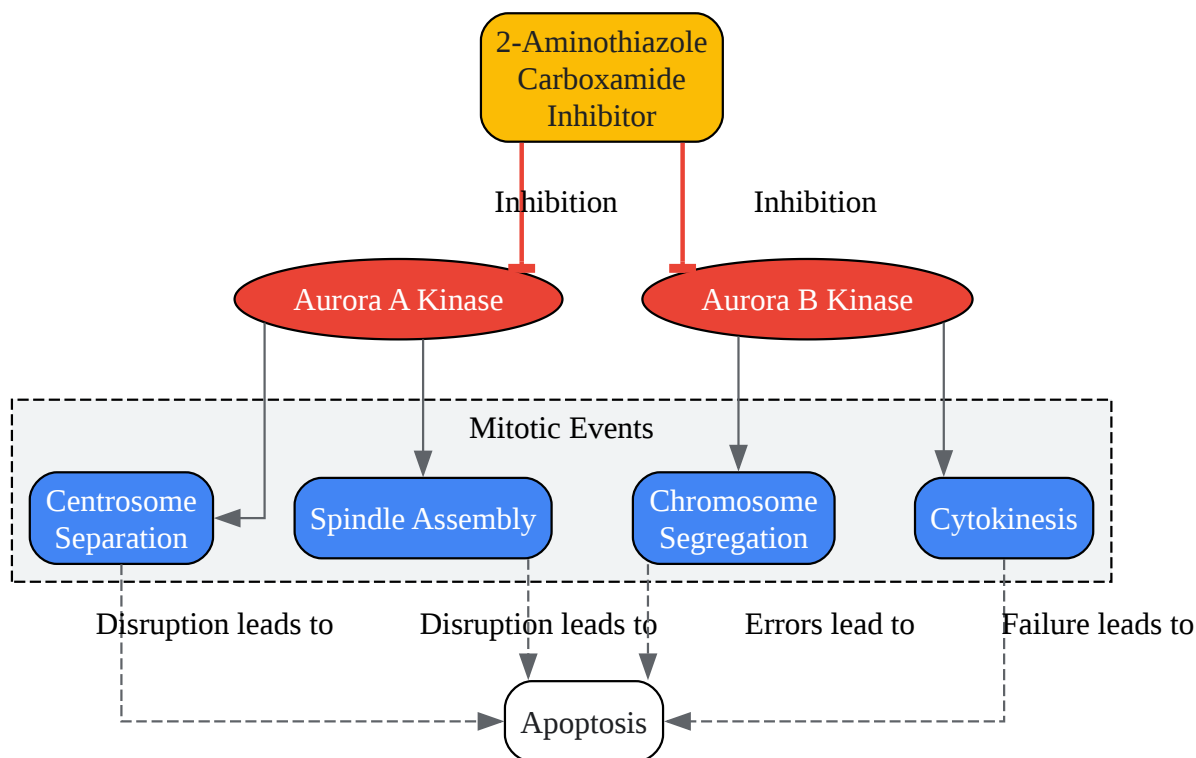
The 2-aminothiazole carboxamide core is a privileged scaffold in medicinal chemistry, forming the backbone of a wide array of biologically active compounds. Its synthetic tractability and ability to interact with various biological targets have made it a focal point in the quest for novel therapeutics. This technical guide provides an in-depth overview of the synthesis, biological activities, and mechanisms of action of 2-aminothiazole carboxamide derivatives, with a focus on their anticancer, antimicrobial, and kinase inhibitory properties.

Synthesis of the 2-Aminothiazole Carboxamide Scaffold

The versatile 2-aminothiazole ring is commonly synthesized via the Hantzsch thiazole synthesis. This method typically involves the condensation of an α -haloketone with a thiourea derivative. Subsequent modifications, such as acylation of the 2-amino group with a desired carboxylic acid or its derivative, lead to the final 2-aminothiazole carboxamide product. The diversity of commercially available α -haloketones, thioureas, and carboxylic acids allows for the generation of large libraries of derivatives for structure-activity relationship (SAR) studies.

A general synthetic workflow is depicted below:





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